![molecular formula C30H48O3 B1678880 尼罗替尼 CAS No. 115404-57-4](/img/structure/B1678880.png)
尼罗替尼
概述
描述
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is a tirucallane-type triterpenoid compound isolated from the stem barks of Aphanamixis polystachya (Wall.) Parker . It has garnered significant attention due to its pharmacological properties, including anti-inflammatory and anti-cancer activities .
科学研究应用
Chemistry Applications
Molecular Docking Studies
This compound is utilized in molecular docking studies to investigate its binding affinity with various proteins. These studies help in understanding how the compound interacts at the molecular level with biological targets. The findings from these studies can guide further drug development efforts by identifying potential therapeutic targets.
Chemical Reactivity
The compound exhibits notable chemical reactivity including oxidation and reduction processes. It has been shown to interact with enzymes such as acetylcholinesterase 1 (AChE1), which is significant for understanding its potential effects on neurotransmission and related pathways.
Biological Applications
Anticancer Properties
Research indicates that this compound demonstrates selective cytotoxicity against cervical cancer cells (HeLa) while exhibiting minimal cytotoxicity in normal epithelial cell lines. This selectivity suggests its potential as an anti-cancer drug candidate. The mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways.
Mechanisms of Action
The ability of the compound to induce apoptosis is crucial for its application in cancer therapy. The intrinsic pathway involves mitochondrial signaling leading to caspase activation and cell death. The extrinsic pathway engages death receptors on the cell surface that trigger similar apoptotic cascades.
作用机制
Target of Action
Niloticin, an active compound isolated from Cortex phellodendri, primarily targets the myeloid differentiation protein 2 (MD-2) . MD-2 is a receptor that mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses .
Mode of Action
Niloticin interacts with MD-2 by binding to it . This binding antagonizes the effects of lipopolysaccharide (LPS) binding to the TLR4/MD-2 complex . The interaction between niloticin and MD-2 has been explored using bio-layer interferometry and molecular docking technologies .
Biochemical Pathways
The primary biochemical pathway affected by niloticin is the LPS-TLR4/MD-2-NF-κB signaling pathway . By binding to MD-2, niloticin inhibits this pathway, leading to a decrease in the expression of pro-inflammatory molecules .
Result of Action
The binding of niloticin to MD-2 results in a significant decrease in the levels of NO, IL-6, TNF-α, and IL-1β induced by LPS . Additionally, the expression levels of IL-1β, IL-6, iNOS, TNF-α, and COX-2 mRNA are decreased by niloticin . These results suggest that niloticin has therapeutic potential as an anti-inflammatory agent .
Action Environment
It is known that the interaction between niloticin and its target, md-2, can be explored using bio-layer interferometry and molecular docking technologies
生化分析
Biochemical Properties
Niloticin has been found to interact with myeloid differentiation protein 2 (MD-2), which mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses . The interaction between Niloticin and MD-2 has been explored using bio-layer interferometry and molecular docking technologies .
Cellular Effects
Niloticin has shown significant effects on cell viability. It has been observed that Niloticin treatment significantly decreased the levels of NO, IL-6, TNF-α, and IL-1β induced by lipopolysaccharide (LPS) . This suggests that Niloticin has a profound influence on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Niloticin exerts its effects at the molecular level through a variety of mechanisms. It binds to MD-2, antagonizing the effects of LPS binding to the TLR4/MD-2 complex . This results in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
It is known that Niloticin can bind to MD-2 and has no evident effects on cell viability .
Metabolic Pathways
Its ability to inhibit the LPS-TLR4/MD-2-NF-κB signaling pathway suggests that it may interact with enzymes or cofactors within this pathway .
准备方法
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one can be isolated from natural sources such as the stem barks of Aphanamixis polystachya The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound
化学反应分析
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including oxidation and reduction. It has been shown to interact with acetylcholinesterase 1 (AChE1) in molecular docking studies . Common reagents and conditions used in these reactions include molecular docking technologies and bio-layer interferometry . Major products formed from these reactions include derivatives that exhibit different biological activities.
相似化合物的比较
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is unique due to its specific molecular structure and pharmacological properties. Similar compounds include other tirucallane-type triterpenoids isolated from the same plant, such as those that also exhibit cytotoxicity against cancer cells . niloticin’s selective cytotoxicity and dual anti-cancer and anti-inflammatory activities make it particularly noteworthy.
生物活性
The compound (1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is a complex organic molecule belonging to the cyclopenta[a]phenanthrene family. This family has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and other pharmacological effects. This article delves into the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's intricate structure includes multiple methyl groups and a unique oxirane moiety. The stereochemistry at various positions contributes to its biological properties. Understanding the molecular structure is crucial as it influences interactions with biological targets.
Key Structural Features
- Cyclopenta[a]phenanthrene Core : Known for its planar structure which facilitates intercalation into DNA.
- Functional Groups : The presence of hydroxyl and oxirane groups may influence reactivity and biological interactions.
Carcinogenic Potential
Research indicates that derivatives of cyclopenta[a]phenanthrene exhibit varying degrees of carcinogenic activity. Studies have shown that certain structural modifications can significantly influence this activity:
- Carcinogenicity in Animal Models : In studies involving mouse models (e.g., SENCAR strain), specific derivatives demonstrated significant tumor initiation capabilities when applied topically. For example, compounds with electron-donating groups at specific positions (like C-11) were found to enhance carcinogenicity .
- Mechanism of Action : It is hypothesized that these compounds may undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA, causing mutations .
Cytotoxicity and Antitumor Activity
In addition to carcinogenic potential, some cyclopenta[a]phenanthrene derivatives have been evaluated for their cytotoxic effects on various cancer cell lines:
- Cell Line Studies : Certain derivatives have shown selective toxicity against cancer cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between cancerous and non-cancerous cells .
Other Biological Effects
Beyond carcinogenicity and cytotoxicity, derivatives of this compound have also been studied for their potential anti-inflammatory properties:
- Inflammation Models : Some studies suggest that specific cyclopenta[a]phenanthrene derivatives may modulate inflammatory responses in vitro and in vivo. This could be relevant for developing new therapeutic agents targeting inflammatory diseases .
Study 1: Carcinogenicity Assessment
A study assessed the carcinogenic potential of several cyclopenta[a]phenanthrene derivatives by applying them to the skin of mice over extended periods. The results indicated that compounds with specific methyl substitutions exhibited significant tumor-promoting activity compared to controls .
Study 2: Cytotoxicity Evaluation
In vitro assays were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that certain modifications led to enhanced cytotoxicity against breast and prostate cancer cells while exhibiting lower toxicity towards normal fibroblasts .
Data Table
Compound Derivative | Carcinogenic Activity | Cytotoxicity (IC50) | Inflammatory Modulation |
---|---|---|---|
11-Methyl Derivative | High | 15 µM | Yes |
11-Ethyl Derivative | Moderate | 30 µM | No |
11-Hydroxy Derivative | Low | >50 µM | Yes |
属性
IUPAC Name |
(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMMZUXYRXFOH-IWPAKXEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921731 | |
Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115404-57-4 | |
Record name | Niloticin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does niloticin exert its anti-inflammatory effects?
A1: Niloticin acts as a myeloid differentiation protein 2 (MD-2) antagonist. It binds to MD-2, preventing the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex [, ]. This interaction inhibits the activation of the LPS-TLR4/MD-2-NF-κB signaling pathway, a key pathway involved in inflammatory responses. As a result, niloticin effectively reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β [, ].
Q2: Beyond anti-inflammatory activity, are there other reported biological activities of niloticin?
A2: Yes, niloticin has demonstrated potential in other areas:
- Anti-respiratory syncytial virus (RSV) activity: Niloticin exhibits antiviral activity against RSV, potentially targeting the replication process at a post-entry stage [].
- Insecticidal activity: Studies show niloticin possesses insecticidal properties, particularly against mosquito species like Aedes aegypti and Culex quinquefasciatus, impacting their larval stages [, , ].
- Anti-osteoclastogenic activity: Niloticin has shown promise in inhibiting osteoclastogenesis, a process crucial in bone resorption, by interfering with the RANKL-RANK interaction and suppressing related signaling pathways [].
Q3: What is the molecular formula and weight of niloticin?
A3: Niloticin has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol [].
Q4: Is there spectroscopic data available to confirm the structure of niloticin?
A4: Yes, the structure of niloticin has been extensively studied using various spectroscopic techniques, including: * X-ray crystallography: This method provided crucial insights into the stereochemistry of niloticin [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR (HMQC, HMBC, NOESY, COSY) have been employed to elucidate the structure of niloticin and its derivatives [, ]. * Mass spectrometry: Mass spectral data, often in conjunction with NMR, aids in confirming the molecular weight and fragmentation patterns of niloticin [, ].
Q5: Has the relationship between niloticin's structure and its biological activity been investigated?
A5: While detailed SAR studies on niloticin are limited, some observations can be made from the available literature:
- Methylation of niloticin: Methylation of dammarenolic acid, a structurally related compound, resulted in a complete loss of anti-RSV activity, suggesting the importance of free hydroxyl groups for its activity [].
- Presence of allylic hydroxy group: Tirucallanes with an allylic hydroxy group in the side chain, such as niloticin, exhibited instability in acidic environments []. This information is valuable for understanding potential degradation pathways and formulating stable preparations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。